Posaconazole's primary focus in research is on preventing invasive fungal infections (IFIs) in immunocompromised patients. These patients, undergoing procedures like hematopoietic stem cell transplantation (HSCT) or chemotherapy, are at high risk for developing fungal infections []. Studies have shown posaconazole to be effective in preventing aspergillosis and candidiasis in these high-risk groups [, ].
While currently approved for prophylaxis only, research is exploring the use of posaconazole for treatment of established IFIs. Its broad spectrum of activity, including against molds and azole-resistant Candida species, makes it an attractive option for salvage therapy in cases where other antifungal medications have failed [, ].
Research is also investigating the potential benefits of combining posaconazole with other antifungal medications. Studies have shown synergistic effects when posaconazole is used with caspofungin or amphotericin B against Aspergillus fumigatus, Candida glabrata, and Cryptococcus neoformans []. This synergistic effect could potentially improve treatment outcomes for patients with these infections.
Health Hazard;Environmental Hazard